N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
CAS No.: 306301-47-3
Cat. No.: VC6362018
Molecular Formula: C19H17BrN4O3
Molecular Weight: 429.274
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306301-47-3 |
|---|---|
| Molecular Formula | C19H17BrN4O3 |
| Molecular Weight | 429.274 |
| IUPAC Name | N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H17BrN4O3/c1-2-27-15-6-3-12(4-7-15)16-10-17(23-22-16)19(26)24-21-11-13-9-14(20)5-8-18(13)25/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+ |
| Standard InChI Key | QWQGNTGBHPDSDG-SRZZPIQSSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Introduction
Chemical Identity and Physicochemical Properties
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide belongs to the hydrazone class, featuring a pyrazole ring conjugated to a benzaldehyde-derived hydrazide. Its molecular formula, C₁₉H₁₇BrN₄O₃, corresponds to a molecular weight of 429.274 g/mol. The E-configuration of the imine bond (C=N) is critical for its geometric stability and interaction with biological targets. Key physicochemical parameters include:
| Property | Value |
|---|---|
| CAS Number | 306301-47-3 |
| Molecular Formula | C₁₉H₁₇BrN₄O₃ |
| Molecular Weight | 429.274 g/mol |
| Solubility | Moderate in polar solvents |
| Melting Point | Not reported |
The bromine atom at the 5-position of the hydroxyphenyl group enhances electrophilic substitution reactivity, while the ethoxy group improves lipid solubility, potentially influencing membrane permeability in biological systems.
Synthesis and Optimization
The compound is synthesized through a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. Typical protocols involve:
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Reagent Preparation: Dissolving equimolar quantities of the aldehyde and carbohydrazide in ethanol or methanol.
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Condensation: Heating under reflux at 70–80°C for 6–8 hours with catalytic acetic acid or piperidine.
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Purification: Isolation via vacuum filtration, followed by recrystallization from ethanol or column chromatography.
Yield optimization studies suggest that piperidine-catalyzed reactions in ethanol achieve higher purity (≥95%) compared to acidic conditions. The reaction mechanism proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, forming the hydrazone linkage with concomitant water elimination.
Applications in Medicinal Chemistry
This compound’s dual functionality (hydrazone + pyrazole) positions it as a versatile scaffold:
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Antimicrobial Agents: Structural analogs show broad-spectrum activity against drug-resistant pathogens.
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Anticancer Leads: Pyrazole-hydrazone hybrids inhibit kinase pathways (e.g., EGFR, VEGFR).
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Chelation Therapy: The hydrazone group binds transition metals (Fe³⁺, Cu²⁺), relevant in neurodegenerative disease research.
Comparative Analysis with Halogenated Analogs
Substituent effects significantly alter bioactivity:
The bromine atom’s larger van der Waals radius improves target binding compared to smaller halogens, while ethoxy groups enhance metabolic stability over methoxy analogs .
Future Research Directions
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Mechanistic Studies: Elucidate interactions with DNA topoisomerases and microbial enzymes.
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Derivatization: Introduce sulfonamide or triazole groups to modulate solubility and potency.
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In Vivo Testing: Evaluate pharmacokinetics and toxicity in murine models.
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Crystallography: Resolve 3D structure to guide computational docking studies.
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